REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH3:10].CCOC(C)=O.[CH3:17][N:18](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:17]#[N:18])=[C:3]([O:9][CH3:10])[CH:4]=1 |f:3.4.5,^1:30,32,51,70|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)F)OC
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Zn(CN)2
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Quantity
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28.6 g
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Type
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catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
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7.05 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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1 L
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Type
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reactant
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction was charged with Ar
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Type
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FILTRATION
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Details
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filtered through a kieselguhr pad
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Type
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WASH
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Details
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The filtrate was washed with water, brine
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Type
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CUSTOM
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Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated to solid, which
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Type
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CUSTOM
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Details
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was purified by silica gel column
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Name
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|
Type
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product
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Smiles
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FC1=CC(=C(C#N)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |